1-Allyl-3,5-difluoro-2-methoxybenzene

Description

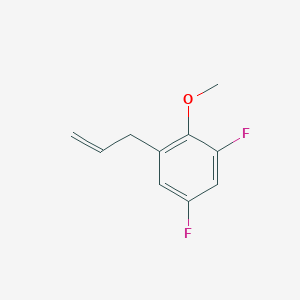

1-Allyl-3,5-difluoro-2-methoxybenzene (C₁₀H₁₀F₂O) is a substituted benzene derivative featuring an allyl group at position 1, methoxy (-OCH₃) at position 2, and fluorine atoms at positions 3 and 4.

Properties

IUPAC Name |

1,5-difluoro-2-methoxy-3-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-3-4-7-5-8(11)6-9(12)10(7)13-2/h3,5-6H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMPHYQFLBWGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3,5-difluoro-2-methoxybenzene typically involves the alkylation of a difluoromethoxybenzene derivative with an allyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3,5-difluoro-2-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to remove the allyl group or to convert the methoxy group to a hydroxyl group.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while substitution of the fluorine atoms could result in the formation of various substituted benzene derivatives.

Scientific Research Applications

1-Allyl-3,5-difluoro-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Allyl-3,5-difluoro-2-methoxybenzene exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable tool in drug design. The allyl group may participate in various biochemical reactions, while the methoxy group can influence the compound’s binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Fluorine vs. Fluorine’s electronegativity may also reduce aromatic ring electron density, altering reactivity in electrophilic substitution reactions .

- Allyl Group Position: The allyl group at position 1 in this compound and safrole contrasts with methyl eugenol’s allyl at position 3. This positional difference influences steric effects and conjugation pathways, which could affect metabolic degradation or interaction with biological targets.

Biological Activity

1-Allyl-3,5-difluoro-2-methoxybenzene is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C11H12F2O

Molecular Weight : 204.21 g/mol

The compound features an allyl group and difluoromethyl substitutions on the aromatic ring. These structural characteristics are critical for its biological activity, influencing interactions with various molecular targets.

This compound exhibits several mechanisms of action:

- Lipoxygenase Inhibition : The allyl moiety mimics unsaturated fatty acids, allowing it to inhibit lipoxygenase enzymes involved in inflammatory processes. This inhibition can lead to decreased production of leukotrienes, which are mediators of inflammation .

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property may contribute to protective effects against cellular damage .

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory effects on lipoxygenase enzymes, as summarized in the following table:

| Compound | Lipoxygenase Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 72 | 25 |

| 4-Methylphenyl allyl ether | 65 | 30 |

| 3-Allyl-4-isopropoxybenzene | 78 | 20 |

These results indicate that this compound has a notable inhibitory effect on lipoxygenase activity, comparable to other known inhibitors .

Case Studies

- Anti-inflammatory Effects : In a study involving carrageenan-induced acute inflammation in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential applications in treating inflammatory disorders .

- Cancer Research : Preliminary studies have indicated that derivatives of allylbenzenes may possess cytotoxic properties against cancer cell lines. For instance, certain analogs have shown effectiveness against melanoma cells by inducing apoptosis through reactive oxygen species generation .

Pharmacological Implications

The unique structural properties of this compound make it a valuable candidate for drug development. Its ability to interact with specific biological targets suggests potential therapeutic applications in areas such as:

- Anti-inflammatory Agents : Due to its lipoxygenase inhibitory properties.

- Antioxidants : For protection against oxidative stress-related diseases.

- Anticancer Drugs : Leveraging its cytotoxic effects on cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.